molecular formula C16H20N2O2S B11345375 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide

Cat. No.: B11345375
M. Wt: 304.4 g/mol
InChI Key: SLDJRDKBUGCRCU-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide typically involves the formation of the thiazole ring followed by the attachment of the butanamide group. One common method involves the reaction of 4-methoxyphenyl isothiocyanate with 2-bromoethylamine to form the thiazole ring. This intermediate is then reacted with butanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating bacterial infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group and the butanamide moiety differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets .

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]butanamide

InChI

InChI=1S/C16H20N2O2S/c1-3-4-15(19)17-10-9-13-11-21-16(18-13)12-5-7-14(20-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19)

InChI Key

SLDJRDKBUGCRCU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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